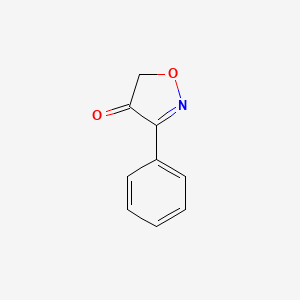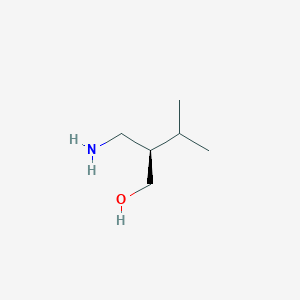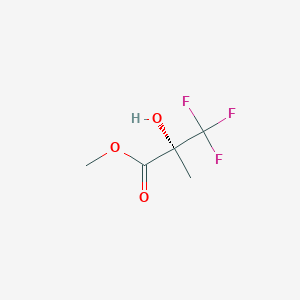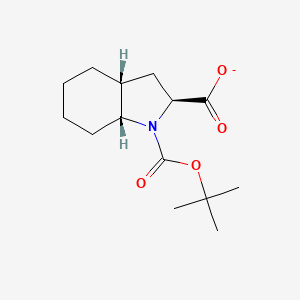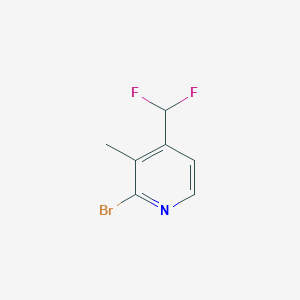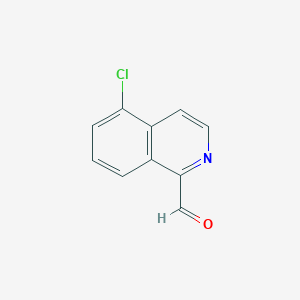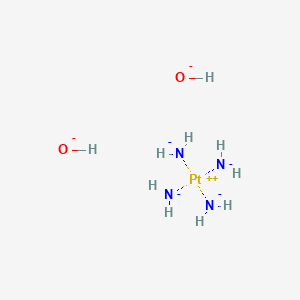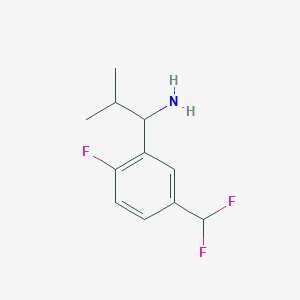
1-(5-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine is a compound of significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . This reaction can be carried out under mild conditions, making it an efficient and practical approach for synthesizing the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow microreactors has been explored to improve reaction efficiency and achieve higher yields . This method allows for precise control of reaction parameters, leading to more consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, selective difluoromethylation and monofluoromethylation reactions can be carried out using nucleophilic, electrophilic, and free radical reagents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, difluoromethylation reactions can yield difluoromethylated derivatives, which are valuable intermediates in the synthesis of various bioactive compounds .
Scientific Research Applications
1-(5-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its unique chemical properties make it a valuable intermediate in various synthetic pathways.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a modulator of enzyme activity or receptor function, leading to changes in cellular processes. For example, it may bind to GABA, glutamate, and glycine receptors, affecting their activity and resulting in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Difluoromethyl 2-pyridyl sulfone: This compound is used as a versatile reagent in organic synthesis and shares similar difluoromethyl functional groups.
(Difluoromethyl)trimethylsilane: Another compound with difluoromethyl groups, used in the difluoromethylation of carbonyl compounds.
Uniqueness
1-(5-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine is unique due to its specific combination of difluoromethyl and fluorophenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields.
Properties
Molecular Formula |
C11H14F3N |
|---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
1-[5-(difluoromethyl)-2-fluorophenyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-6(2)10(15)8-5-7(11(13)14)3-4-9(8)12/h3-6,10-11H,15H2,1-2H3 |
InChI Key |
IRUUBUVYPGRWCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C=CC(=C1)C(F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


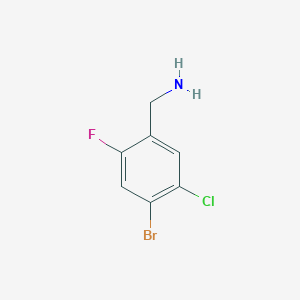
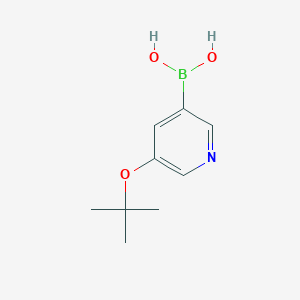
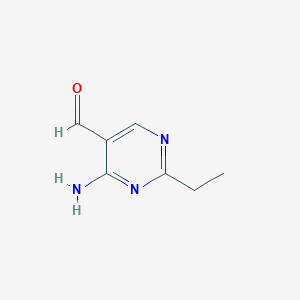
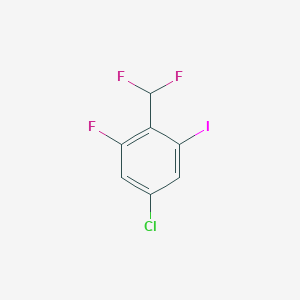
![8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine](/img/structure/B15221655.png)
![2-Bromoimidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B15221664.png)
![Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B15221679.png)
